2-chlorobenzyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
(2-CHLOROPHENYL)METHYL 1-(2-ETHOXYPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLOROPHENYL)METHYL 1-(2-ETHOXYPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction, using an ethoxybenzene derivative and a suitable alkylating agent.
Formation of the Carboxylate Group: The carboxylate group can be introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2-CHLOROPHENYL)METHYL 1-(2-ETHOXYPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the phenyl groups are oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring or the phenyl groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while reduction may yield reduced forms of the phenyl groups.
Scientific Research Applications
(2-CHLOROPHENYL)METHYL 1-(2-ETHOXYPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-CHLOROPHENYL)METHYL 1-(2-ETHOXYPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The triazole ring and the phenyl groups can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(2-CHLOROPHENYL)METHYL 1-(2-METHOXYPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
(2-BROMOPHENYL)METHYL 1-(2-ETHOXYPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE: This compound has a bromophenyl group instead of a chlorophenyl group, which may influence its chemical properties and applications.
Uniqueness
The uniqueness of (2-CHLOROPHENYL)METHYL 1-(2-ETHOXYPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H18ClN3O3 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl 1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-25-17-11-7-6-10-16(17)23-13(2)18(21-22-23)19(24)26-12-14-8-4-5-9-15(14)20/h4-11H,3,12H2,1-2H3 |
InChI Key |
OMRHEZBRHSRYTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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